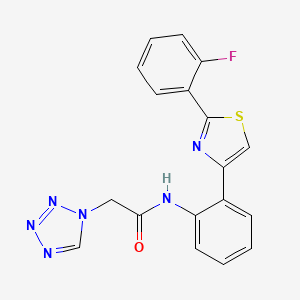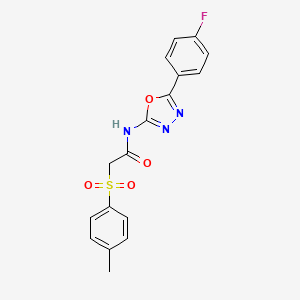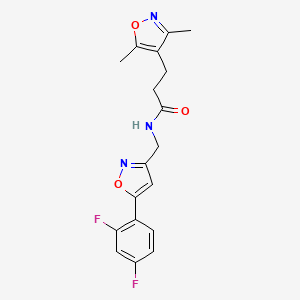![molecular formula C13H17ClN2O3S B2417314 4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide CAS No. 321713-50-2](/img/structure/B2417314.png)
4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide” is a chemical compound with the molecular formula C13H17ClN2O3S and a molecular weight of 316.81 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidinyl group attached to a propyl chain, which is connected to a benzenesulfonamide moiety with a chlorine substituent .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.81 . Other physical and chemical properties such as boiling point, density, etc., are not available in the retrieved data.Scientific Research Applications
Anticancer Potential
4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide and its derivatives have shown significant potential in anticancer research. For instance, some synthesized derivatives exhibited remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, with low micromolar GI50 values (Sławiński et al., 2012). Similarly, another study synthesized derivatives that showed more activity than the standard drug carboplatin against certain cancer cell lines (Kumar et al., 2014).
Antifungal Activity
Some derivatives of 4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide have been synthesized and found to exhibit potent antifungal activity against Aspergillus niger & Aspergillus flavus, showing significant structure-activity relationship trends (Gupta & Halve, 2015).
Potential in HIV-1 Infection Prevention
This compound and its derivatives have also been explored in the context of HIV-1 infection. For example, a study focused on synthesizing small molecular antagonists using methylbenzenesulfonamide, showing potential as targeting preparations in the prevention of human HIV-1 infection (De-ju, 2015).
Inhibition of Human Carbonic Anhydrases
Derivatives of this compound have been synthesized and investigated for their binding affinity and selectivity against recombinant human carbonic anhydrases, showing low nanomolar affinity against cancer-related CA IX. This indicates potential for the development of selective inhibitors for particular CA isozymes (Balandis et al., 2020).
Bioactivity and Solvent Effects
Studies have also been conducted on the bioactivity and solvent effects on the chemical shifts of derivatives like 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide. This research provides insights into the solvatochromic behavior of these compounds, which is essential for understanding their chemical and biological properties (Hasan, 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzenesulfonamides, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in maintaining ph balance in the body . This could potentially affect a variety of biochemical pathways, including those involved in respiration and electrolyte balance.
Pharmacokinetics
Benzenesulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Inhibition of carbonic anhydrase by benzenesulfonamides can lead to a decrease in the concentration of hydrogen ions in cells, affecting various cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of benzenesulfonamides .
properties
IUPAC Name |
4-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-11-4-6-12(7-5-11)20(18,19)15-8-2-10-16-9-1-3-13(16)17/h4-7,15H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKYSPAPZXZRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417231.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea](/img/structure/B2417234.png)

![4-(4-methylphenyl)-2-(methylsulfanyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2417237.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2417241.png)
![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2417242.png)





![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2417253.png)